molecular formula C12H18BrNO B7863083 2-[(2-Bromo-benzyl)-isopropyl-amino]-ethanol

2-[(2-Bromo-benzyl)-isopropyl-amino]-ethanol

Cat. No.: B7863083
M. Wt: 272.18 g/mol
InChI Key: JVYBMSOQYQPDCA-UHFFFAOYSA-N
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Description

2-[(2-Bromo-benzyl)-isopropyl-amino]-ethanol (CAS 1248485-27-9) is a high-purity chemical intermediate with a molecular formula of C 12 H 18 BrNO and a molecular weight of 272.18 g/mol . This tertiary amine compound, characterized by its benzyl alcohol and ethanolamine structure, is primarily valued in medicinal chemistry for the synthesis of more complex molecules. Its structure suggests potential application as a key scaffold or precursor in pharmaceutical research, particularly in the development of compounds for central nervous system (CNS) or antiviral therapeutic areas . The bromine atom on the benzyl ring offers a reactive site for further functionalization via cross-coupling reactions, making it a versatile building block in drug discovery pipelines . For optimal stability, this product should be stored at -4°C for near-term use (1-2 weeks) or at -20°C for long-term preservation (1-2 years) . Researchers should handle this material with appropriate safety precautions, including wearing protective gloves, eye protection, and clothing, and ensure all procedures are conducted in a well-ventilated environment . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-bromophenyl)methyl-propan-2-ylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO/c1-10(2)14(7-8-15)9-11-5-3-4-6-12(11)13/h3-6,10,15H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYBMSOQYQPDCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCO)CC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Investigations of 2 2 Bromo Benzyl Isopropyl Amino Ethanol Analogs

Fundamental Principles and Methodologies in Aminoalcohol Scaffold SAR Studies

The investigation of Structure-Activity Relationships (SAR) for compounds built on an aminoalcohol framework is a systematic process aimed at understanding how specific structural features of a molecule contribute to its biological activity. This process is fundamental in medicinal chemistry for optimizing lead compounds into effective drugs. The core principle of SAR is that the biological effect of a chemical is a direct function of its molecular structure. pharmaguideline.com

Methodologies in SAR studies of aminoalcohol scaffolds typically involve a combination of chemical synthesis and biological testing. A series of analogs of a parent compound, in this case, 2-[(2-Bromo-benzyl)-isopropyl-amino]-ethanol, are synthesized. Each analog incorporates a specific and deliberate structural modification. These modifications can include altering the position or nature of substituents on the aromatic ring, changing the size or character of the groups attached to the nitrogen atom, or modifying the hydroxyl group of the ethanolamine (B43304) chain.

To rationalize the observed SAR, researchers often employ computational and theoretical methods. Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate variations in the chemical structure with changes in biological activity. mdpi.com These models use molecular descriptors—numerical values that encode different aspects of a molecule's structure, such as its size, shape, and electronic properties—to predict the activity of novel compounds. mdpi.com This predictive capability allows for a more rational design of new analogs with potentially improved properties, thereby streamlining the drug discovery process.

Influence of Substituents on the Bromobenzyl Moiety on Biological Activity

The bromobenzyl portion of this compound plays a crucial role in its interaction with biological targets. The nature, position, and electronic properties of substituents on this aromatic ring can significantly modulate the compound's activity.

Analysis of Positional Isomerism of Halogens (e.g., ortho vs. para bromo)

The position of the bromine atom on the benzyl (B1604629) ring is a critical determinant of biological activity. Halogens, like bromine, are generally deactivating yet ortho-, para-directing in electrophilic aromatic substitution reactions. This is due to a combination of their inductive electron-withdrawing effect and their ability to donate electron density through resonance. While this principle governs chemical reactivity, the positional isomerism of halogens in drug molecules primarily influences how the molecule fits into and interacts with its biological target.

For instance, in the context of beta-adrenergic receptor ligands, which often share the phenylethanolamine scaffold, the position of substituents on the aromatic ring is known to be a key factor for potency and selectivity. Studies on halogenated phenylethanolamines have shown that the position of the halogen can significantly affect their beta-adrenolytic and beta-mimetic effects. Specifically, 2,5-dihalogenated phenylethanolamines have been found to block beta-receptors at lower concentrations than their 2,4-dihalogenated counterparts. nih.govpopline.org Conversely, compounds with halogens at the 3,4-position exhibited the weakest beta-adrenolytic effects. nih.govpopline.org

The preference for ortho- or para- substitution can also be influenced by steric factors. A bulky substituent at the ortho position might sterically hinder the interaction with the receptor, whereas a para-substituent, being more distant from the side chain, may not impose such restrictions. masterorganicchemistry.com

Exploration of Steric and Electronic Effects of Aromatic Substitutions

Beyond the position of the halogen, the steric and electronic properties of other substituents on the aromatic ring can have a profound impact on the biological activity of aminoalcohol derivatives.

Steric Effects: The size and shape of substituents can influence how a molecule fits into the binding pocket of a receptor. Bulky substituents can either enhance binding by filling a hydrophobic pocket or diminish it by causing steric clashes. In electrophilic aromatic substitution, steric hindrance from a bulky group can favor the formation of the para-product over the ortho-product. youtube.com Similarly, in ligand-receptor interactions, a bulky group at the ortho-position could interfere with the optimal binding conformation.

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents alters the electron distribution within the aromatic ring. This, in turn, can affect the strength of interactions with the receptor. Electron-donating groups increase the electron density of the ring, making it a better electron donor for interactions such as pi-pi stacking or cation-pi interactions. Conversely, electron-withdrawing groups decrease the electron density of the ring.

In the context of beta-adrenergic agonists, the electronic nature of the aromatic substituents is critical. For maximal activity, hydroxyl groups at the meta and para positions are often required, as they can participate in hydrogen bonding with the receptor. pharmacy180.com The replacement of these hydroxyl groups with other functionalities can lead to changes in selectivity and activity. For example, replacing the meta-hydroxyl group with a hydroxymethyl group can confer selectivity for the β2 receptor. pharmacy180.com

The following table illustrates the general influence of different types of aromatic substituents on the reactivity of the benzene (B151609) ring, which can be extrapolated to their potential effects on ligand-receptor interactions.

Substituent TypeEffect on Ring ReactivityDirecting EffectExample Groups
Activating Increases reactivityOrtho, Para-OH, -NH2, -OR, -Alkyl
Deactivating Decreases reactivityMeta-NO2, -CN, -C=O
Halogens Deactivates reactivityOrtho, Para-F, -Cl, -Br, -I

Impact of Amino Group Substituents (e.g., Isopropyl vs. Ethyl) on Efficacy and Selectivity

The nature of the substituent on the amino group of the ethanolamine side chain is a well-established determinant of the efficacy and selectivity of phenylethanolamine-based compounds, particularly in the context of adrenergic receptors. The size and bulkiness of the N-alkyl group can significantly influence the ligand's affinity for different receptor subtypes.

A general principle observed in the SAR of adrenergic agonists is that as the bulk of the N-substituent increases, the activity at alpha-adrenergic receptors decreases, while the activity at beta-adrenergic receptors increases. pharmacy180.com For example, norepinephrine, which has no N-alkyl substituent (a primary amine), is a potent alpha-agonist. Epinephrine, with a small N-methyl group, has potent activity at both alpha and beta receptors. Isoproterenol, with a larger N-isopropyl group, is a potent, non-selective beta-agonist with little to no alpha-agonist activity.

This trend highlights the importance of the N-isopropyl group in this compound. The isopropyl group is considered a bulky substituent that generally favors interaction with beta-adrenergic receptors. nih.gov Replacing the isopropyl group with a smaller ethyl group would be expected to alter the pharmacological profile of the compound. A study on N-substituted noroxymorphindoles found that even a change from an N-ethyl to an N-pentyl group could shift a compound from having weak agonist-antagonist behavior to potent agonist activity at mu-opioid receptors. nih.gov This demonstrates the sensitivity of receptor interactions to the size of the N-alkyl substituent.

The table below provides a conceptual comparison of the effect of N-substituent size on adrenergic receptor activity, based on established SAR principles.

N-SubstituentRelative SizeExpected α-Adrenergic ActivityExpected β-Adrenergic Activity
-HSmallestHighModerate
-CH3 (Methyl)SmallHighHigh
-CH2CH3 (Ethyl)MediumModerateHigh
-CH(CH3)2 (Isopropyl)BulkyLowVery High
-C(CH3)3 (tert-Butyl)Very BulkyVery LowHigh (often with β2-selectivity)

Role of the Ethanol (B145695) Hydroxyl Group in Ligand-Target Interactions and Activity Profiles

The hydroxyl group of the ethanolamine moiety is a critical functional group that plays a significant role in the interaction of many phenylethanolamine derivatives with their biological targets. This hydroxyl group can act as both a hydrogen bond donor and acceptor, forming crucial interactions that anchor the ligand in the receptor's binding pocket and contribute to its affinity and efficacy.

In the context of adrenergic receptors, the beta-hydroxyl group is essential for the activity of many agonists. pharmacy180.com It is believed to interact with a conserved aspartate residue in the third transmembrane helix of the receptor. nih.gov This interaction is thought to be a key component in the stabilization of the active state of the receptor. The importance of this hydroxyl group is underscored by the observation that its removal or modification often leads to a significant decrease or loss of agonist activity.

Furthermore, the stereochemistry of the carbon atom to which the hydroxyl group is attached is also critical. For many adrenergic agonists, the (R)-enantiomer is significantly more potent than the (S)-enantiomer, indicating a specific three-dimensional requirement for the interaction of the hydroxyl group with the receptor.

Preclinical Pharmacological and Biological Activity Research

In vitro Pharmacological Evaluation of 2-[(2-Bromo-benzyl)-isopropyl-amino]-ethanol and Analogs

In vitro studies are fundamental for characterizing the biological activity of a compound at a cellular and molecular level. The following subsections summarize the findings from various in vitro assays performed on analogs of this compound.

Cell-based assays are crucial for determining the cytotoxic and modulatory effects of compounds on biological pathways, particularly in the context of cancer research. Analogs of this compound have demonstrated significant anticancer activity in various human cancer cell lines.

Brominated acetophenone (B1666503) derivatives have been evaluated for their cytotoxic effects against several human tumor cell lines. One particular derivative exhibited remarkable cytotoxicity with the following IC50 values:

< 10 µg/mL in breast adenocarcinoma MCF7 cells and prostate adenocarcinoma PC3 cells. farmaciajournal.com

Advanced Chemical and Computational Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These methods solve the Schrödinger equation for a given molecular structure, providing detailed information about electron distribution and energy levels.

Application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for Molecular Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-[(2-Bromo-benzyl)-isopropyl-amino]-ethanol, DFT calculations would be employed to determine its optimized molecular geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Time-Dependent DFT (TD-DFT) is an extension of DFT used to study the excited states of molecules. This analysis would be crucial for predicting the ultraviolet-visible (UV-Vis) absorption spectrum of this compound, providing insights into its electronic transitions.

Molecular Electrostatic Potential (MEP) Mapping and its Implications for Reactivity and Binding

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules. For this compound, an MEP map would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for understanding its potential binding modes with biological targets and its sites of chemical reactivity.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. For this compound, NBO analysis would be used to investigate hyperconjugative interactions, charge delocalization, and the nature of intramolecular hydrogen bonds. This analysis helps to rationalize the molecule's stability and conformational preferences based on its electronic structure.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules. An MD simulation of this compound would provide a detailed understanding of its conformational flexibility and how it behaves in a biological environment, such as in solution or near a protein binding site. This information is crucial for understanding how the molecule might adopt specific conformations to interact with a biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a molecule to its biological activity. These models are widely used in drug discovery to predict the activity of new compounds.

Comparative Molecular Field Analysis (CoMFA) for Steric and Electrostatic Contributions

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D shape and electrostatic properties. To perform a CoMFA study on a series of compounds related to this compound, one would need a dataset of molecules with known biological activities. The results of a CoMFA study would generate 3D contour maps indicating regions where changes in steric bulk or electrostatic charge would likely lead to an increase or decrease in biological activity, thereby guiding the design of more potent analogs.

Comparative Molecular Similarity Indices Analysis (CoMSIA) for Diverse Physicochemical Descriptors

A search of scientific literature reveals no studies that have applied CoMSIA to this compound. This type of analysis is typically performed as part of a larger quantitative structure-activity relationship (QSAR) study to correlate the physicochemical properties of a series of related compounds with their biological activity. Such an analysis for this specific compound has not been published.

Crystallographic Analysis and Supramolecular Interactions

X-ray Diffraction Studies for Solid-State Conformation and Packing

There are no published single-crystal X-ray diffraction studies for this compound. Consequently, information regarding its solid-state conformation, crystal system, space group, and molecular packing arrangement is not available. While studies exist for structurally related compounds like halogenated benzyl (B1604629) alcohols or other amino alcohols, these findings cannot be directly extrapolated to determine the precise crystal structure of the target compound. nih.govnih.gov

Analysis of Noncovalent Interactions (e.g., Hydrogen Bonding, π-π Stacking) within Crystal Structures

Without a determined crystal structure from X-ray diffraction, a detailed analysis of the specific noncovalent interactions for this compound is not possible. While the molecule possesses a hydroxyl group and a tertiary amine, which can act as hydrogen bond acceptors, and a bromobenzyl group capable of participating in various interactions, the actual manifestation of these interactions in the crystalline solid remains unknown. nih.govucl.ac.uk A definitive analysis of hydrogen bonding networks, potential π-π stacking, or other noncovalent forces requires precise atomic coordinates and intermolecular distances that are only obtainable through experimental crystallographic analysis. unam.mx

Medicinal Chemistry and Drug Discovery Applications

Lead Compound Identification and Validation within the Aminoalcohol Class

The journey of drug discovery commences with the identification of a lead compound, a chemical entity demonstrating promising biological activity that serves as a foundation for further development. solubilityofthings.combiobide.com Within the aminoalcohol class, lead compounds are typically identified through various methods, including high-throughput screening (HTS), where large libraries of compounds are tested for their effect on a specific biological target. biobide.comaragen.com Those that exhibit the desired activity are termed "hits." biobide.com

These hits then undergo a rigorous validation process to confirm their activity and rule out false positives. biobide.com This stage is crucial for ensuring that the observed biological effect is reliable and reproducible. Once validated, the hits are further evaluated based on their chemical structures and potential mechanisms of action to select the most promising candidates for lead optimization. biobide.comaragen.com The goal is to identify lead compounds with the most favorable pharmacological activity to advance in the drug development pipeline. aragen.com For the aminoalcohol class, which includes established drugs like quinine (B1679958) and mefloquine, the presence of the aminoalcohol moiety itself is a strong indicator of potential as a pharmacophore. nih.gov

Key criteria for validating a lead compound from the aminoalcohol class would include:

Confirmed Biological Activity: Reproducible activity in multiple assays.

Structure-Activity Relationship (SAR) Tractability: The molecule should have positions that can be chemically modified to explore and improve its activity.

Favorable Physicochemical Properties: Initial assessment of properties like solubility and metabolic stability. danaher.com

Novelty: The chemical scaffold should offer opportunities for new intellectual property.

Strategies for Lead Optimization to Enhance Potency, Selectivity, and Drug-like Properties

Strategies for optimizing an aminoalcohol lead compound include:

Improving Potency and Selectivity: Medicinal chemists systematically alter the lead's structure by modifying functional groups or the molecular backbone. biobide.com This helps to refine the compound's interaction with its biological target, thereby increasing its potency and reducing off-target effects. patsnap.com

Enhancing Pharmacokinetic Properties (ADME): Modifications are made to improve the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. patsnap.com This may involve altering the chemical structure to increase solubility, permeability across biological membranes, and metabolic stability. patsnap.com

Reducing Toxicity: Early assessment of potential toxicity is a critical part of lead optimization. patsnap.com Structural modifications are made to eliminate or minimize any identified toxic liabilities.

Computational tools such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are pivotal in this phase, allowing researchers to predict the impact of chemical modifications before synthesis, thus saving time and resources. patsnap.com

Optimization Strategy Objective Example Modification on Aminoalcohol Scaffold
Potency Enhancement Increase binding affinity to the target.Modification of substituents on the aromatic ring.
Selectivity Improvement Minimize off-target interactions.Altering the steric bulk of the amine substituent (e.g., the isopropyl group).
ADME Optimization Improve bioavailability and metabolic stability.Introduction of groups that block metabolic sites or enhance solubility.
Toxicity Reduction Eliminate toxicophores.Replacement of potentially reactive functional groups.

Rational Design of Novel Analogs and Derivatives Based on SAR Insights

Rational drug design is a knowledge-based approach that utilizes the understanding of a biological target's structure and the structure-activity relationships (SAR) of lead compounds to design more effective molecules. nih.govslideshare.netbioexcel.eu SAR analysis is fundamental to this process, as it investigates how changes in the chemical structure of a molecule affect its biological activity. patsnap.com

For the 2-[(2-bromo-benzyl)-isopropyl-amino]-ethanol scaffold, SAR studies would involve synthesizing a series of analogs with systematic modifications at different positions:

The Aromatic Ring: The position and nature of the substituent on the benzyl (B1604629) group (in this case, bromine at the ortho position) can significantly influence activity. Exploring other halogens (Cl, F, I) or different substituents at various positions (meta, para) can reveal crucial information about the required electronic and steric properties for optimal target interaction. mdpi.com For instance, studies on related compounds have shown that 2- and 3-substituted analogs are often more active than their 4-substituted counterparts. mdpi.com

The Amine Substituent: The isopropyl group contributes to the lipophilicity and steric bulk around the nitrogen atom. Varying this group (e.g., replacing it with smaller or larger alkyl groups, or cyclic structures) can impact potency, selectivity, and metabolic stability.

The Ethanol (B145695) Moiety: The hydroxyl group of the ethanolamine (B43304) chain is often critical for forming hydrogen bonds with the biological target. Modifications such as esterification or etherification, or altering the length of the carbon chain, can probe the importance of this interaction.

These SAR insights guide the design of new analogs with predicted improvements in their pharmacological profile. nih.govslideshare.net

Scaffold Position Modification Explored Potential Impact
2-Bromo-benzyl groupVary halogen type and position; introduce other substituents.Potency, selectivity, electronic properties.
Isopropyl groupChange alkyl size (e.g., ethyl, t-butyl); introduce cyclopropyl (B3062369).Lipophilicity, steric hindrance, metabolic stability.
Ethanol moietyModify chain length; esterify or etherify the hydroxyl group.Hydrogen bonding capacity, prodrug potential, solubility.

Exploration of Bioisosteric Replacements within the this compound Scaffold

Bioisosterism is a key strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance biological activity or improve pharmacokinetic properties. wikipedia.orgspirochem.com This approach can be used to fine-tune the properties of the this compound scaffold.

Potential bioisosteric replacements include:

For the 2-Bromo-benzyl Group:

Phenyl Ring Analogs: The phenyl ring can be replaced with other aromatic heterocycles like pyridine (B92270) or thiophene (B33073) to alter electronic properties, hydrogen bonding capabilities, and metabolic stability. wikipedia.orgcambridgemedchemconsulting.com

Bromine Atom Replacements: The bromine atom could be substituted with other groups of similar size and electronics. For example, an isopropyl or a trifluoromethyl group can be considered as a bioisostere for bromine. cambridgemedchemconsulting.com

For the Isopropyl Group:

The bulky and non-polar nature of the isopropyl group can be mimicked by other moieties such as a cyclopropyl or cyclobutyl group. enamine.net These replacements can alter the compound's lipophilicity and how it fits into the target's binding pocket. enamine.net

For the Ethanolamine Moiety:

Hydroxyl Group Bioisosteres: The hydroxyl group is a key hydrogen bonding element. It can be replaced with other groups that can also act as hydrogen bond donors or acceptors, such as an amino (-NH2) or thiol (-SH) group. ctppc.org A fluorine atom is also a common bioisostere for a hydroxyl group. cambridgemedchemconsulting.com

Amine and Ether Links: The secondary amine or the ether linkage in related structures can be replaced. For example, an oxygen atom can be a bioisostere for a -CH2- group or an -NH- group. cambridgemedchemconsulting.com

The application of bioisosteric replacements can lead to the discovery of novel analogs with improved drug-like properties, such as enhanced metabolic stability, better oral bioavailability, or reduced toxicity, while retaining the desired biological activity. spirochem.comchem-space.com

Original Group Potential Bioisostere Rationale for Replacement
BromineIsopropyl, TrifluoromethylModify steric and electronic properties. cambridgemedchemconsulting.com
PhenylPyridyl, ThienylAlter electronics, solubility, and metabolic profile. cambridgemedchemconsulting.com
IsopropylCyclopropyl, CyclobutylFine-tune lipophilicity and steric bulk. enamine.net
Hydroxyl (-OH)Amine (-NH2), Fluorine (-F)Modulate hydrogen bonding and pKa. cambridgemedchemconsulting.com
Methylene (-CH2-)Oxygen (-O-), Amine (-NH-)Change polarity and conformational flexibility. cambridgemedchemconsulting.com

Conclusion and Future Research Directions

Synthesis of Key Research Findings and Identification of Knowledge Gaps

The chemical compound 2-[(2-Bromo-benzyl)-isopropyl-amino]-ethanol, with the CAS number 1248485-27-9, is a halogenated aromatic amino alcohol. appchemical.com While specific research dedicated exclusively to this molecule is not extensively documented in publicly available literature, a synthesis of findings on analogous compounds allows for the identification of its potential characteristics and significant knowledge gaps.

Structurally, the molecule incorporates a 2-bromobenzyl group, an isopropyl amine, and an ethanolamine (B43304) moiety. This combination of functional groups suggests its potential as a versatile intermediate in organic synthesis and as a candidate for biological screening. The presence of the bromine atom on the benzene (B151609) ring offers a site for further functionalization through various cross-coupling reactions, and the tertiary amine and hydroxyl groups can be manipulated for the synthesis of more complex molecules.

A significant knowledge gap exists regarding the specific synthetic routes, spectroscopic characterization, and physicochemical properties of this compound. Although general methods for the synthesis of N-benzylated amino alcohols are known, a detailed and optimized synthesis for this particular compound has not been reported in peer-reviewed journals. Furthermore, comprehensive spectroscopic data (NMR, IR, Mass Spectrometry) and crystallographic analysis are absent, which are crucial for its unambiguous identification and for understanding its conformational properties.

The biological activities of this compound remain unexplored. Research on analogous N-benzyl aminoethanol derivatives has revealed a wide range of pharmacological activities, including adrenergic receptor modulation. nih.gov However, without specific studies, the biological profile of the title compound is purely speculative.

Prospective Research Avenues for this compound and its Analogs

The existing knowledge gaps surrounding this compound present numerous opportunities for future research. A primary focus should be the development and optimization of a synthetic pathway to produce the compound in high yield and purity. Subsequent comprehensive characterization of the molecule using modern analytical techniques is essential.

A significant area for future investigation is the exploration of its potential as a scaffold in medicinal chemistry. The structural alerts within the molecule, namely the bromobenzyl and amino alcohol motifs, are present in various biologically active compounds. Therefore, a systematic screening of this compound for a range of biological activities, including but not limited to anticancer, antimicrobial, and neurological effects, is warranted.

Furthermore, the bromine atom serves as a handle for the synthesis of a library of analogs. Through reactions such as Suzuki, Heck, and Sonogashira cross-coupling, the phenyl ring can be modified with a variety of substituents to probe structure-activity relationships (SAR). Similarly, modification of the N-isopropyl and the ethanol (B145695) groups could lead to the discovery of novel compounds with enhanced potency and selectivity for specific biological targets.

Investigations into the compound's utility in organic synthesis should also be pursued. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a tertiary amine, makes it a potentially useful ligand for catalysis or as a building block for the synthesis of more complex heterocyclic systems.

Potential Broader Impact on Organic Synthesis, Medicinal Chemistry, and Related Biological Disciplines

The study of this compound and its analogs has the potential to make a significant impact on several scientific disciplines. In organic synthesis, the development of novel synthetic routes and the use of this compound as a versatile intermediate could contribute to the toolbox of synthetic chemists.

In medicinal chemistry, the discovery of new biological activities associated with this chemical scaffold could lead to the development of novel therapeutic agents. The exploration of its SAR could provide valuable insights into the molecular interactions required for specific biological effects, guiding the design of future drug candidates. The broader class of 2-aminoethanol derivatives is known for its diverse pharmaceutical applications, including acting as buffering agents and in the preparation of various therapeutic salts. nbinno.com

In related biological disciplines, the identification of a novel bioactive compound can serve as a chemical probe to study biological pathways and to validate new drug targets. The potential for this compound and its derivatives to modulate the activity of enzymes or receptors could provide new tools for chemical biology and pharmacology. The study of such molecules contributes to a deeper understanding of how small organic compounds can influence complex biological systems.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.